molecular formula C12H13ClN2O3 B457562 5-chloro-N-cyclopentyl-2-nitrobenzamide

5-chloro-N-cyclopentyl-2-nitrobenzamide

Cat. No.: B457562
M. Wt: 268.69g/mol
InChI Key: YNSYZWBKMKMQRI-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclopentyl-2-nitrobenzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring, a nitro group at the ortho position, and a cyclopentylamide substituent. The molecular formula is C₁₂H₁₃ClN₂O₃, with a molecular weight of 280.70 g/mol (calculated based on cyclopentyl substitution replacing cyclopropyl in ).

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69g/mol

IUPAC Name

5-chloro-N-cyclopentyl-2-nitrobenzamide

InChI

InChI=1S/C12H13ClN2O3/c13-8-5-6-11(15(17)18)10(7-8)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16)

InChI Key

YNSYZWBKMKMQRI-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Group

5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS 1042623-41-5)
  • Molecular Formula : C₁₀H₉ClN₂O₃
  • Molecular Weight : 240.64 g/mol
  • Key Differences : The cyclopropyl substituent reduces steric hindrance compared to cyclopentyl, likely enhancing solubility in polar solvents. However, the smaller ring may decrease lipophilicity and membrane permeability in biological systems .
5-Chloro-N,N-dimethyl-2-nitrobenzamide (CAS 480451-75-0)
  • Molecular Formula : C₉H₉ClN₂O₃
  • Molecular Weight : 228.63 g/mol
  • Key Differences : The dimethylamide group replaces the cyclopentyl moiety, significantly reducing steric bulk. This modification may improve synthetic accessibility but reduce target selectivity due to decreased hydrophobic interactions .

Variations in Aromatic Ring Substituents

Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)
  • Molecular Formula : C₁₃H₉Cl₂N₂O₄
  • Molecular Weight : 329.13 g/mol
  • Key Differences: The addition of a second chloro substituent and a hydroxy group introduces hydrogen-bonding capacity.
N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide (CAS 853319-91-2)
  • Molecular Formula : C₁₅H₁₃ClN₂O₅
  • Molecular Weight : 336.72 g/mol
  • This compound’s higher molecular weight may reduce bioavailability compared to the target compound .

Functional Group Replacements

5-Amino-2-chloro-N-cyclopentylbenzamide (CAS 926273-46-3)
  • Molecular Formula : C₁₂H₁₅ClN₂O
  • Molecular Weight : 238.71 g/mol
  • Key Differences: Replacement of the nitro group with an amino group eliminates the electron-withdrawing effect, increasing the ring’s nucleophilicity. This modification could enhance binding to biological targets requiring π-π interactions .
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (CAS 1079264-82-6)
  • Molecular Formula : C₁₅H₁₂ClN₃O₅
  • Molecular Weight : 349.73 g/mol
  • Key Differences: The dimethylamino group introduces a strong electron-donating effect, which may stabilize the nitro group’s resonance. This compound’s dual nitro groups could enhance oxidative stress in biological systems, making it a candidate for anticancer applications .

Structural and Property Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Chloro-N-cyclopentyl-2-nitrobenzamide Not explicitly listed C₁₂H₁₃ClN₂O₃ 280.70 Cyclopentylamide, 2-nitro, 5-chloro High steric bulk, moderate lipophilicity
5-Chloro-N-cyclopropyl-2-nitrobenzamide 1042623-41-5 C₁₀H₉ClN₂O₃ 240.64 Cyclopropylamide Enhanced solubility, lower steric hindrance
Clonitralid Multiple C₁₃H₉Cl₂N₂O₄ 329.13 2-hydroxy, dual chloro, 4-nitro Pesticidal activity, hydrogen bonding
5-Amino-2-chloro-N-cyclopentylbenzamide 926273-46-3 C₁₂H₁₅ClN₂O 238.71 Amino group substitution Increased nucleophilicity

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